
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine
説明
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine (CBTMA) is an organosulfur compound that has been studied for its potential applications in scientific research. It has been demonstrated to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
科学的研究の応用
Synthesis and Structural Characterization
- Research has been conducted on the synthesis and pharmacological evaluation of aminopyrimidine series, where similar compounds have shown moderate potency in binding and functional assays, highlighting the structural versatility and potential for further modification of such compounds (A. Dounay et al., 2009).
- Another study focused on the synthesis of heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline, demonstrating the broad applicability of thiazolyl and pyrimidinyl moieties in creating compounds with potential antimicrobial activities (Shawkat A. Abdel-Mohsen).
Pharmacological Applications
- Compounds with structural similarities have been evaluated for their antimycobacterial activity, showing significant in vitro and in vivo efficacy against multidrug-resistant Mycobacterium tuberculosis. This suggests potential therapeutic applications for compounds with similar structural frameworks (D. Sriram et al., 2007).
- Another study synthesized and evaluated a series of 3,5-bis((5-bromo-6-methyl-2-t-aminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines and their cyclized products as 15-lipo-oxygenase inhibitors, highlighting the potential for developing anti-inflammatory agents based on similar chemical scaffolds (Tayebe Asghari et al., 2015).
Materials Science and Chemical Engineering
- The structural characterization of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers confirmed computationally predicted restricted rotation, providing insight into the molecular flexibility and potential for designing materials with specific physical properties (L. Odell et al., 2007).
- Studies on the chemistry of pyrimidinethiols and the synthesis of substituted pyrimidinthiols and thiazolopyrimidines have expanded the understanding of the reactivity and potential applications of these heterocycles in developing novel materials or catalysts (Harnden & D. Hurst, 1990).
作用機序
Target of Action
The primary target of 5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine is the PI3K-gamma protein . This protein plays a crucial role in several cellular processes, including cell growth and survival, and is often implicated in cancer development .
Mode of Action
This compound interacts with its target by binding to the PI3K-gamma protein, inhibiting its activity . This inhibition disrupts the PI3K signaling pathway, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects the PI3K/AKT/mTOR pathway, a critical signaling pathway in cells . By inhibiting PI3K-gamma, the compound can disrupt this pathway, leading to downstream effects such as reduced cell proliferation and increased cell death .
Result of Action
The molecular and cellular effects of this compound’s action include reduced cell proliferation and increased cell death . These effects are due to the disruption of the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and survival .
生化学分析
Biochemical Properties
5-(2-Cyclobutylpyrimidin-4-yl)-4-methylthiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. The compound binds to the FGFRs, inhibiting their activity and thereby affecting downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of FGFR signaling by this compound leads to the downregulation of genes involved in cell cycle progression and the upregulation of pro-apoptotic genes . Additionally, it can disrupt cellular metabolism by affecting pathways such as glycolysis and oxidative phosphorylation, leading to reduced energy production and increased oxidative stress in cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The primary mechanism involves the binding of the compound to the FGFRs, leading to their inhibition . This binding prevents the dimerization and autophosphorylation of the receptors, which are essential steps for the activation of downstream signaling pathways . Additionally, the compound can interact with other biomolecules, such as kinases and transcription factors, further modulating cellular responses. For example, it can inhibit the activity of kinases involved in the PI3K-Akt pathway, leading to reduced cell survival and increased apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cell type being studied. In in vitro studies, prolonged exposure to the compound has been associated with sustained inhibition of cell proliferation and increased apoptosis . In in vivo studies, the compound has shown similar effects, with long-term administration leading to reduced tumor growth and improved survival in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, liver toxicity, and hematological abnormalities have been observed . These findings suggest that there is a threshold dose above which the compound’s therapeutic effects are outweighed by its toxic effects. Therefore, careful dose optimization is essential for maximizing the compound’s efficacy while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes . The compound undergoes various metabolic transformations, such as oxidation and conjugation, leading to the formation of metabolites that are excreted in the urine and feces . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels in cells, further modulating cellular responses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors can affect the compound’s localization and accumulation, ultimately influencing its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound has been shown to localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . For example, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can modulate gene expression . Similarly, its accumulation in the mitochondria can affect mitochondrial function and induce apoptosis .
特性
IUPAC Name |
5-(2-cyclobutylpyrimidin-4-yl)-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4S/c1-7-10(17-12(13)15-7)9-5-6-14-11(16-9)8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJFJLJBZKJEDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Nitrophenyl)ethyl]aniline hydrochloride](/img/structure/B1433610.png)
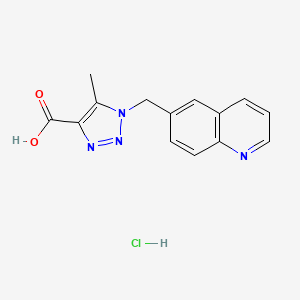
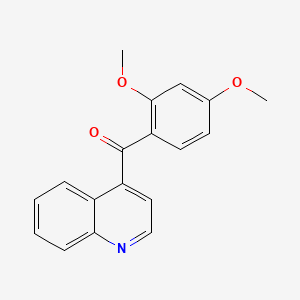
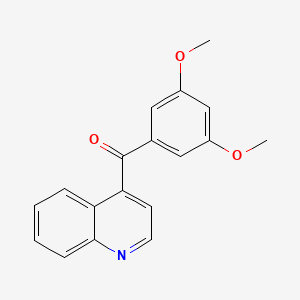


![[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B1433619.png)
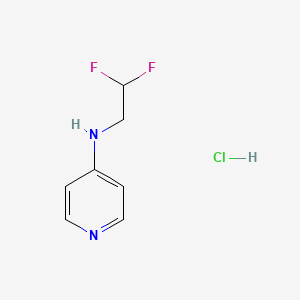

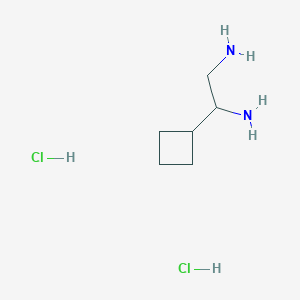

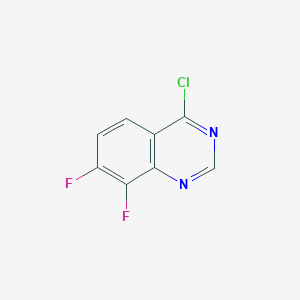
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)